![molecular formula C21H18ClNO3 B12610187 N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-87-6](/img/structure/B12610187.png)
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a benzyl ether and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be further reacted with appropriate reagents to introduce the 5-chloro-2-hydroxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The benzyl ether and benzamide groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: These compounds have shown antimycobacterial activity and are structurally similar due to the presence of the benzyloxybenzyl group.
N-(Benzyloxy)benzylimidazoles: These compounds are potent antihypertensives and share structural similarities with N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648922-87-6 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25) |
InChI Key |
VCFHMFUOPNALNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


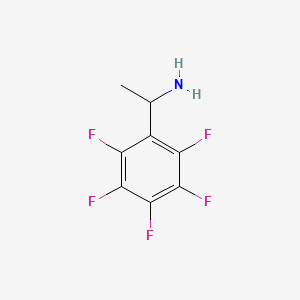
![3-(Benzenesulfonyl)-5-chloro-2-[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2H-indole](/img/structure/B12610113.png)
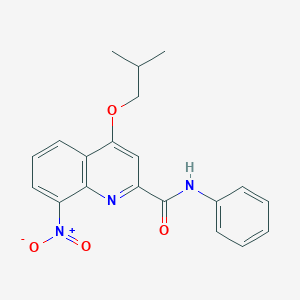
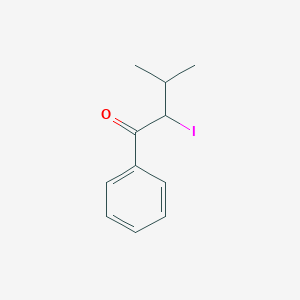

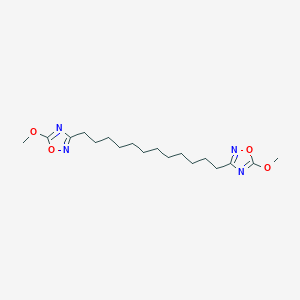
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)

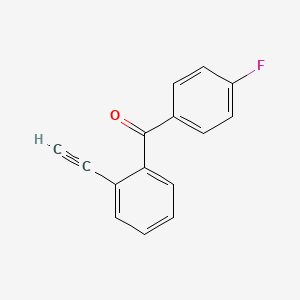

![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)
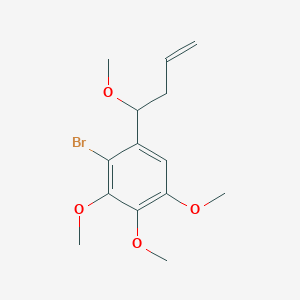
![Triphenyl[2-(trifluoromethyl)hex-1-EN-1-YL]silane](/img/structure/B12610170.png)
